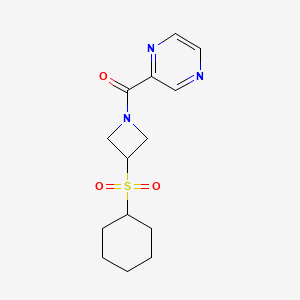

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone

描述

属性

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c18-14(13-8-15-6-7-16-13)17-9-12(10-17)21(19,20)11-4-2-1-3-5-11/h6-8,11-12H,1-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAWJUIMEVKTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Table 1: Comparative Analysis of Structural Analogues

Structural and Functional Insights

Azetidine vs. Larger Heterocycles: The azetidine ring in the target compound imposes greater conformational rigidity compared to pyrrolidine (5-membered) or piperazine (6-membered) analogs. This may enhance selectivity for sterically constrained binding pockets .

Sulfonyl Group Impact: The cyclohexylsulfonyl moiety in the target compound likely increases metabolic stability compared to non-sulfonylated analogs (e.g., 4-methoxyphenyl derivatives) by resisting oxidative degradation .

Biological Target Specificity :

- Pyrazine-linked azetidine derivatives (e.g., TLR7-9 antagonists) exhibit target specificity distinct from pyrrolidine-based orexin receptor antagonists, highlighting the role of heterocycle substitution in modulating activity .

- Antibacterial activity in 4-methoxyphenyl analogs contrasts with CNS-targeting orexin antagonists , underscoring the scaffold’s versatility.

Physicochemical and Pharmacokinetic Properties

- Solubility : The cyclohexylsulfonyl group may reduce aqueous solubility compared to methoxyphenyl or morpholine-containing derivatives .

- Metabolic Stability: Sulfonylated azetidines are expected to exhibit longer half-lives than non-sulfonylated variants due to resistance to cytochrome P450 oxidation .

常见问题

Basic Question: What are the key strategies for optimizing the synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

- Stepwise Synthesis : The compound likely requires multi-step synthesis, such as sulfonylation of an azetidine precursor followed by coupling with a pyrazine moiety. Similar protocols involve controlled acylation and sulfonation steps under inert atmospheres .

- Critical Parameters :

- Temperature : Maintain sub-ambient temperatures (0–5°C) during sulfonation to prevent side reactions (e.g., over-sulfonation) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while dichloromethane may be used for acid-sensitive intermediates .

- Catalysts : Use coupling agents like HATU or EDCI for amide bond formation, ensuring stoichiometric ratios to minimize byproducts .

- Yield Optimization : Monitor reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, gradient elution) .

Advanced Question: How can researchers resolve contradictory spectroscopic data during structural characterization of this compound?

Methodological Answer:

- Multi-Technique Cross-Validation :

- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlaps in azetidine and pyrazine signals. For example, cyclohexyl protons may appear as multiplet clusters (δ 1.2–2.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+ ~ 349.12). Discrepancies in isotopic patterns may indicate impurities or incomplete sulfonation .

- X-ray Crystallography : If crystalline, compare experimental vs. computed (DFT) bond angles to validate the sulfonyl-azetidine geometry .

- Contradiction Management : Replicate synthesis under standardized conditions and compare spectral databases (e.g., PubChem, Reaxys) for analogous compounds .

Advanced Question: What methodologies are recommended for evaluating the biological activity of this compound, particularly its kinase inhibition potential?

Methodological Answer:

- In Vitro Assays :

- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays against kinase panels (e.g., PI3K, JAK families) at varying concentrations (1 nM–10 µM). Include staurosporine as a positive control .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293), accounting for efflux pump activity using verapamil .

- Computational Modeling :

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Core Modifications :

- Biological Testing :

Advanced Question: What analytical approaches are suitable for studying metabolic stability and degradation pathways?

Methodological Answer:

- In Vitro Metabolism :

- Forced Degradation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。